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Cat. No.: B15140948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
AB103, also known as Reltecimod, is a synthetic ten-amino-acid peptide that has been

investigated for its potential therapeutic effects in severe inflammatory conditions such as

necrotizing soft tissue infections (NSTI) and sepsis. This document provides a comprehensive

technical overview of AB103, including its amino acid sequence, a detailed methodology for its

chemical synthesis, its mechanism of action as a CD28 antagonist, and a summary of key

preclinical and clinical findings. The development of Reltecimod was ultimately discontinued,

but the data generated from its investigation provide valuable insights for the development of

future immunomodulatory therapies.

AB103 Peptide Sequence
The amino acid sequence of AB103 (Reltecimod) is as follows:

D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-alpha-aspartyl-D-

alanine

This specific sequence, including the presence of D-amino acids at the N- and C-termini, is

crucial for its biological activity and stability.
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The synthesis of AB103 is achieved through solid-phase peptide synthesis (SPPS) using Fmoc

(9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of

amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents
Fmoc-protected amino acids (D-Ala, L-Ser(tBu), L-Pro, L-Met, L-Leu, L-Val, L-Ala, L-Tyr(tBu),

L-Asp(OtBu))

Rink Amide MBHA resin

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5

v/v/v)

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

HPLC grade water and acetonitrile

Synthesis Protocol
A detailed protocol for the solid-phase synthesis of AB103 is provided below.
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Step Procedure Description

1 Resin Swelling

Rink Amide MBHA resin is

swollen in DMF for 30 minutes

in a reaction vessel.

2
First Amino Acid Coupling (D-

Alanine)

The C-terminal Fmoc-D-Ala-

OH is coupled to the resin

using HBTU/HOBt and DIPEA

in DMF. The reaction is

monitored for completion using

a Kaiser test.

3 Fmoc Deprotection

The Fmoc protecting group is

removed from the N-terminus

of the coupled amino acid by

treatment with 20% piperidine

in DMF.

4
Sequential Amino Acid

Coupling

The subsequent Fmoc-

protected amino acids (L-

Asp(OtBu), L-Tyr(tBu), L-Ala,

L-Val, L-Leu, L-Met, L-Pro, L-

Ser(tBu), D-Ala) are

sequentially coupled following

the deprotection step. Each

coupling and deprotection

cycle is followed by thorough

washing with DMF and DCM.

5 Final Fmoc Deprotection

After the final amino acid is

coupled, the terminal Fmoc

group is removed.

6 Cleavage and Deprotection

The peptide is cleaved from

the resin, and the side-chain

protecting groups are removed

by treating the resin with the

cleavage cocktail for 2-3 hours.
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7
Peptide Precipitation and

Purification

The cleaved peptide is

precipitated with cold diethyl

ether, centrifuged, and the

pellet is washed. The crude

peptide is then purified by

reverse-phase high-

performance liquid

chromatography (RP-HPLC).

8
Lyophilization and

Characterization

The purified peptide fractions

are pooled and lyophilized to

obtain the final AB103 peptide

as a white powder. The identity

and purity of the peptide are

confirmed by mass

spectrometry (MS) and

analytical HPLC.

Mechanism of Action: CD28 Antagonism
AB103 functions as a CD28 antagonist.[1] In severe infections, an overactivation of the

immune system can lead to a "cytokine storm," causing significant tissue damage and organ

failure. T-cell activation is a critical step in this process and requires two signals: the binding of

the T-cell receptor (TCR) to an antigen presented by an antigen-presenting cell (APC), and a

co-stimulatory signal. One of the most important co-stimulatory signals is the interaction

between the CD28 receptor on T-cells and its ligands (B7-1/B7-2) on APCs.

AB103 is a peptide mimetic of the CD28 homodimer interface. By binding to CD28, it is thought

to interfere with the co-stimulatory signal, thereby dampening the excessive T-cell activation

and the subsequent release of pro-inflammatory cytokines.[1] This targeted immunomodulation

aims to control the hyperinflammatory response without causing broad immunosuppression.
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AB103 Mechanism of Action

Preclinical Studies
AB103 has been evaluated in various preclinical models of severe infection.

Murine Sepsis Model (Cecal Ligation and Puncture -
CLP)
The CLP model is a well-established animal model that mimics human polymicrobial sepsis.

Animal Model: Male BALB/c mice are used.

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is

ligated distal to the ileocecal valve and punctured once or twice with a needle (e.g., 21-
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gauge). A small amount of fecal matter is extruded to induce peritonitis. The abdominal

incision is then closed.

Treatment: AB103 (e.g., 5 mg/kg) or a placebo is administered intravenously at various time

points post-CLP.[1]

Monitoring: Survival is monitored for a defined period (e.g., 7 days).

Endpoint Analysis: In some studies, bacterial load in the peritoneum and blood, as well as

cytokine levels in plasma and peritoneal fluid, are measured at specific time points.[1]
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In a murine CLP model, a single dose of AB103 administered 12 or 24 hours post-CLP, in

conjunction with moxifloxacin, significantly increased survival rates to 100% and 62.2%

respectively, compared to 25% with moxifloxacin alone.[1] AB103 administration was also

associated with a reduction in pro-inflammatory cytokines (TNF-α, IL-6), decreased neutrophil

recruitment, and a lower bacterial load in the peritoneum, blood, and various tissues.[1]

Treatment Group Survival Rate (%)

Moxifloxacin alone (at 12h) 25%

AB103 (at 12h) + Moxifloxacin 100%

AB103 (at 24h) + Moxifloxacin 62.2%

Clinical Development for Necrotizing Soft Tissue
Infections (NSTI)
AB103, under the name Reltecimod, underwent clinical development for the treatment of NSTI,

a severe and rapidly progressing bacterial infection.

Phase 2 Clinical Trial
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the

safety and efficacy of AB103 in patients with NSTI. Patients received a single intravenous dose

of AB103 (0.25 mg/kg or 0.5 mg/kg) or placebo.[2] The trial demonstrated that AB103 was well-

tolerated and showed a meaningful improvement across multiple endpoints compared to

placebo, including a faster resolution of organ dysfunction.[2]

Phase 3 Clinical Trial (ACCUTE)
The ACCUTE (AB103 Clinical Composite Endpoint StUdy in necrotizing soft Tissue infEctions)

trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to assess the

efficacy and safety of a single 0.5 mg/kg dose of Reltecimod in patients with NSTI.[3]

Population: 290 patients with surgically confirmed NSTI and organ dysfunction.[3]
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Intervention: A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo administered

within 6 hours of the initial surgical debridement.[3]

Primary Endpoint: A composite endpoint termed the Necrotizing Infection Clinical Composite

Endpoint (NICCE), which included survival at day 28, number of debridements, absence of

amputations beyond the first surgery, and resolution of organ dysfunction.[3]

The ACCUTE trial did not meet its primary composite endpoint in the modified intent-to-treat

(mITT) population.[3] However, a prespecified per-protocol (PP) analysis showed a statistically

significant improvement in the primary endpoint for the Reltecimod group.[3] Furthermore,

Reltecimod was associated with a significant improvement in the resolution of organ

dysfunction in both the mITT and PP populations.[3]

Endpoint
Reltecim
od (mITT)

Placebo
(mITT)

p-value
(mITT)

Reltecim
od (PP)

Placebo
(PP)

p-value
(PP)

NICCE

Success
48.6% 39.9% 0.135 54.3% 40.3% 0.021

Resolution

of Organ

Dysfunctio

n

65.1% 52.6% 0.041 70.9% 53.4% 0.005

Data from the ACCUTE Phase 3 Trial[3]

Experimental Protocols
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine

levels in biological samples.

Sample Collection and Preparation: Blood samples are collected and centrifuged to obtain

plasma or serum.

Plate Coating: Microtiter plates are coated with a capture antibody specific for the cytokine of

interest (e.g., anti-TNF-α or anti-IL-6).
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Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer.

Sample Incubation: Samples and standards are added to the wells and incubated to allow

the cytokine to bind to the capture antibody.

Detection Antibody: A biotinylated detection antibody specific for a different epitope on the

cytokine is added.

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which

binds to the biotinylated detection antibody.

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by

HRP to produce a colored product.

Signal Detection: The reaction is stopped, and the absorbance is measured at a specific

wavelength. The concentration of the cytokine in the sample is determined by comparison to

a standard curve.
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Conclusion
AB103 (Reltecimod) is a rationally designed peptide with a unique mechanism of action

targeting the CD28 co-stimulatory pathway to modulate the host inflammatory response.

Preclinical studies demonstrated its efficacy in improving survival and reducing inflammation in

models of severe infection. While the Phase 3 ACCUTE trial in NSTI did not meet its primary

endpoint in the mITT population, it showed a significant effect on the resolution of organ

dysfunction, a clinically meaningful outcome. The journey of AB103 provides a valuable case

study and a wealth of data for the development of novel therapies for critical care conditions

driven by dysregulated inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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